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molecular formula C7H8S B042178 Benzyl mercaptan CAS No. 100-53-8

Benzyl mercaptan

Cat. No. B042178
M. Wt: 124.21 g/mol
InChI Key: UENWRTRMUIOCKN-UHFFFAOYSA-N
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Patent
US07745631B2

Procedure details

85 g of 2-chloro-3-cyanopyridine, 98.2 g potassium carbonate anhydrous powder and 600 g of dimethyl formamide were mixed to obtain a suspension. To this suspension, a solution of 79.2 g benzyl mercaptan in 250 ml dimethyl formamide was added dropwise over a period of approx. 3 hours at 80-90° C. The reaction mass was agitated for 2 hours at the same temperature. The temperature was slowly raised to 120° C. Then, the reaction mixture was reacted at 120-130° C. for about 1.5 hours. Afterwards, heating was stopped and reaction mass was allowed to attain the room temperature. Inorganic cake was separated by filtration. Dimethyl formamide was distilled under reduced pressure, and the residue left at bottom was 2-(phenyl methyl thio)-3-cyano pyridine 150 g, sufficiently pure to be used in the next step.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
79.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16]([SH:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[C:17]1([CH2:16][S:23][C:2]2[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
98.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
79.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mass was agitated for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a suspension
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was reacted at 120-130° C. for about 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, heating
CUSTOM
Type
CUSTOM
Details
reaction mass
CUSTOM
Type
CUSTOM
Details
the room temperature
CUSTOM
Type
CUSTOM
Details
Inorganic cake was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
Dimethyl formamide was distilled under reduced pressure
WAIT
Type
WAIT
Details
the residue left

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)CSC1=NC=CC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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